6-(Methoxymethyl)pyridine-2-carboxylic acid

Lipophilicity Drug-likeness Pharmacokinetics

6-(Methoxymethyl)pyridine-2-carboxylic acid (also referred to as 6-(methoxymethyl)picolinic acid) is a heterocyclic carboxylic acid belonging to the picolinic acid family, featuring a methoxymethyl substituent at the 6-position of the pyridine ring. With a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 354517-76-3
Cat. No. B1451568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxymethyl)pyridine-2-carboxylic acid
CAS354517-76-3
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOCC1=NC(=CC=C1)C(=O)O
InChIInChI=1S/C8H9NO3/c1-12-5-6-3-2-4-7(9-6)8(10)11/h2-4H,5H2,1H3,(H,10,11)
InChIKeyBDQUDJXZABWDHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methoxymethyl)pyridine-2-carboxylic acid (CAS 354517-76-3): Procurement-Grade Picolinic Acid Building Block


6-(Methoxymethyl)pyridine-2-carboxylic acid (also referred to as 6-(methoxymethyl)picolinic acid) is a heterocyclic carboxylic acid belonging to the picolinic acid family, featuring a methoxymethyl substituent at the 6-position of the pyridine ring . With a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . It is commercially supplied as a free acid or as a hydrochloride hydrate salt, typically at 95% purity for research and development purposes .

Why Generic Picolinic Acid Derivatives Cannot Replace 6-(Methoxymethyl)pyridine-2-carboxylic acid


The specific 6-methoxymethyl substitution pattern imparts distinct physicochemical properties that are not replicated by other picolinic acid isomers or unsubstituted picolinic acid. The calculated partition coefficient (LogP = 0.93) and polar surface area (PSA = 59.4 Ų) differ markedly from those of the parent picolinic acid (LogP ≈ -0.24, PSA ≈ 50.2 Ų), influencing solubility, membrane permeability, and coordination behavior . Moreover, the 6-position methoxymethyl group provides a synthetic handle for further functionalization that is absent in 4- or 5-substituted analogues, making this compound uniquely suited for constructing specific pharmacophores such as MCHR1 antagonists [1].

Quantitative Differentiation Evidence for 6-(Methoxymethyl)pyridine-2-carboxylic acid Versus Closest Analogs


Enhanced Lipophilicity Compared to Unsubstituted Picolinic Acid

The methoxymethyl substituent significantly increases the compound's lipophilicity relative to picolinic acid, as quantified by calculated LogP values. The target compound exhibits a LogP of 0.93, whereas picolinic acid has a LogP of -0.24 . This ~1.2 log unit increase translates to approximately a 15-fold higher octanol/water partition coefficient, which can enhance membrane permeability in drug-like molecules.

Lipophilicity Drug-likeness Pharmacokinetics

Position-Specific Synthetic Utility as an MCHR1 Antagonist Intermediate

The 6-(methoxymethyl) substitution pattern is specifically required for the synthesis of melanin-concentrating hormone receptor 1 (MCHR1) antagonists such as FE@SNAP and Tos@SNAP. Replacement with 4-(methoxymethyl)picolinic acid (CAS 354518-16-4) or 6-(methoxymethyl)nicotinic acid (CAS 450368-35-1) would yield regioisomeric intermediates that are structurally incapable of forming the correct pharmacophore geometry, as the carboxy group must be ortho to the pyridine nitrogen for bidentate metal coordination in the target binding motif [1].

Medicinal chemistry MCHR1 antagonist Synthetic intermediate

Polar Surface Area Advantage for Passive Permeability Prediction

The topological polar surface area (TPSA) of 6-(methoxymethyl)pyridine-2-carboxylic acid is 59.42 Ų . This value is below the commonly accepted threshold of 140 Ų for oral bioavailability and below 90 Ų often desired for CNS penetration. In contrast, the 6-hydroxymethyl analogue (6-(hydroxymethyl)picolinic acid) is predicted to have a higher TPSA (≈79 Ų) due to the additional H-bond donor, potentially reducing passive permeability. The methoxymethyl group thus provides a permeability advantage without sacrificing polarity for solubility.

Polar surface area Drug-likeness Passive permeability

Commercial Availability at Defined Purity for Immediate Research Use

The target compound is available as a hydrochloride hydrate salt with a guaranteed minimum purity of 95% (Sigma-Aldrich, Cat. No. CH4424847072) . Many closely related analogues, such as 4-(methoxymethyl)picolinic acid (CAS 354518-16-4), are primarily available only through custom synthesis with undefined purity and longer lead times. The off-the-shelf availability of a characterized batch reduces procurement risk and enables immediate experimental initiation.

Procurement Purity specification Ready-to-use

Application Scenarios for 6-(Methoxymethyl)pyridine-2-carboxylic acid Based on Differential Evidence


Medicinal Chemistry Synthesis of MCHR1 Antagonists

The compound is a critical intermediate in the synthesis of MCHR1 antagonists, as documented in patent US20130158042A1. The 2-carboxy-6-methoxymethyl substitution pattern is essential for constructing the bidentate chelation motif required for target engagement. Research teams developing next-generation MCHR1 modulators for obesity or metabolic disorders should prioritize this specific isomer over analogous regioisomers to ensure fidelity to the patented pharmacophore .

Design of Lipophilic Metal-Chelating Ligands

With a LogP of 0.93 and PSA of 59.4 Ų, 6-(methoxymethyl)picolinic acid offers an optimal balance of lipophilicity and metal-coordinating ability via the pyridine nitrogen and adjacent carboxy group. This makes it a superior scaffold for designing zinc- or iron-chelating sensors, imaging agents, or metalloenzyme inhibitors where unsubstituted picolinic acid (LogP -0.24) would lack sufficient membrane permeability .

Building Block for CNS-Penetrant Chemical Probes

The compound's TPSA of 59.4 Ų places it within the desirable range for CNS drug-like properties (TPSA < 90 Ų). Combined with its increased lipophilicity, it is well-suited for constructing small-molecule probes targeting central nervous system enzymes or receptors. Compared to the 6-hydroxymethyl analogue, which has higher polarity and additional H-bond donors, the methoxymethyl variant is expected to exhibit superior passive blood-brain barrier penetration .

Rapid Prototyping in Academic Medicinal Chemistry

The off-the-shelf availability of 6-(methoxymethyl)pyridine-2-carboxylic acid at 95% purity from major suppliers enables rapid hit-to-lead optimization without the delays associated with custom synthesis. For academic labs with constrained timelines, this procurement certainty—unavailable for many regioisomeric analogues—accelerates SAR exploration and publication timelines .

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